Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
CAS No.: 2034536-33-7
Cat. No.: VC6321880
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034536-33-7 |
|---|---|
| Molecular Formula | C19H16N2O4 |
| Molecular Weight | 336.347 |
| IUPAC Name | methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C19H16N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22) |
| Standard InChI Key | HWTZJIPZLYIRDS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Introduction
Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is an organic compound with a complex molecular structure, featuring a benzoate core linked to a pyridine ring substituted with a furan moiety. This compound is identified by its CAS number, 2034536-33-7, and has a molecular weight of 336.3 g/mol. The molecular formula is C19H16N2O4 .
Synthesis and Preparation
The synthesis of Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. While specific synthesis routes for this compound are not widely documented, similar compounds often utilize methods like the Suzuki-Miyaura coupling reaction for cross-coupling reactions under palladium catalysis.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including:
-
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using reagents like potassium permanganate.
-
Reduction: The carbamate or ester groups could potentially be reduced, though specific conditions for this compound are not detailed.
-
Substitution: The benzamide core may undergo electrophilic substitution reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume